molecular formula C21H16F3N3O4 B11464317 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11464317
M. Wt: 431.4 g/mol
InChI Key: ACDLTMZEIBYRHK-UHFFFAOYSA-N
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Description

“7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This step involves the methoxylation of a suitable precursor to form the benzodioxole moiety.

    Introduction of the Trifluoromethyl Group:

    Cyclization to Form the Imidazopyridine Core: This step involves the cyclization of intermediates to form the imidazopyridine core, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

“7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridines and benzodioxole derivatives. Examples include:

    Imidazopyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety but different core structures.

Uniqueness

The uniqueness of “7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE” lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H16F3N3O4

Molecular Weight

431.4 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H16F3N3O4/c1-29-15-5-11(6-16-19(15)31-10-30-16)14-8-17(28)26-20-18(14)25-9-27(20)13-4-2-3-12(7-13)21(22,23)24/h2-7,9,14H,8,10H2,1H3,(H,26,28)

InChI Key

ACDLTMZEIBYRHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3N=CN4C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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